Promazine-d6 Hydrochloride

Description

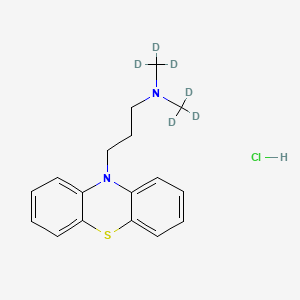

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVSXRLRGOICGA-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: High-Sensitivity Quantitation of Phenothiazines via Stable Isotope Dilution (Promazine-d6)

Executive Summary

The quantitative bioanalysis of phenothiazine antipsychotics (e.g., Promazine, Chlorpromazine, Promethazine) in biological matrices is complicated by three primary factors: oxidative instability , high non-specific binding (adsorption), and significant matrix effects in electrospray ionization (ESI).

This guide details the implementation of Promazine-d6 (N,N-dimethyl-d6) as a Stable Isotope Internal Standard (SIL-IS) to overcome these challenges. Unlike structural analogs (e.g., Promethazine used for Promazine), a deuterated isotopologue compensates for matrix suppression and recovery losses by co-eluting (or nearly co-eluting) with the analyte and experiencing the exact same physicochemical environment.

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Toxicology Laboratory Managers.

The Chemistry of Promazine-d6

To effectively deploy Promazine-d6, one must understand its structural relationship to the target analyte and how deuterium substitution affects chromatography and mass spectrometry.

Structural Configuration

-

Analyte: Promazine (

, MW 284.4) -

Internal Standard: Promazine-d6 (

, MW ~290.4) -

Labeling Site: The six deuterium atoms are located on the two

-methyl groups of the aliphatic side chain. -

Rationale: Labeling the side chain is synthetically accessible and stable. Ring deuteration is less common due to potential exchange with solvent protons under acidic conditions, whereas

-methyl deuterium is chemically inert during standard extraction.

The "Deuterium Effect" in Chromatography

While SIL-IS are often described as "co-eluting," deuterium possesses a slightly lower lipophilicity than protium (

-

Result: On Reversed-Phase (C18) columns, Promazine-d6 will elute slightly earlier than Promazine (typically

min). -

Impact: This separation is usually negligible but ensures that the IS is not suppressed by the exact same isobaric interferences at the precise millisecond of elution, while still correcting for the bulk matrix window.

Experimental Design & Optimization

Mass Spectrometry (MS/MS) Parameters

Phenothiazines are basic compounds (

Fragmentation Logic: The primary fragmentation pathway for Promazine involves the cleavage of the aliphatic side chain, generating a stable tertiary amine cation.

-

Promazine: Cleavage yields the dimethylaminoethyl cation:

. -

Promazine-d6: The deuterium label is retained on the fragment:

.

Table 1: Optimized MRM Transitions

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (eV) | Type |

| Promazine | 285.1 | 58.1 | 50 | 25 | Quantifier |

| Promazine | 285.1 | 86.1 | 50 | 30 | Qualifier |

| Promazine-d6 | 291.1 | 64.1 | 50 | 25 | Internal Std |

Chromatographic Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0). Acidic pH is critical to protonate the tertiary amine.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

Validated Extraction Protocol (LLE)

The following protocol utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions. This method is superior to protein precipitation (PPT) for phenothiazines as it removes phospholipids that cause ion suppression and eliminates the "stickiness" of the drug to protein pellets.

Reagent Preparation

-

IS Working Solution: Dilute Promazine-d6 stock to 100 ng/mL in 50:50 Methanol:Water.

-

Alkaline Buffer: 0.1 M NaOH or Saturated Sodium Carbonate (

). -

Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v) OR n-Pentane. Avoid Chloroform if possible to reduce environmental hazard, though it is effective.

-

Antioxidant Solution: 1% Ascorbic Acid in water (Freshly prepared).

Step-by-Step Workflow

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Phenothiazines ensuring pH control and stability.

Critical Technical Notes:

-

pH Control: Phenothiazines must be in their non-ionized (free base) form to extract into hexane. The pKa is ~9.0, so pH must be >10.0.

-

Adsorption Prevention: Use polypropylene tubes. Avoid non-silanized glass, as phenothiazines adhere strongly to glass surfaces at low concentrations.

-

Oxidation Control: The addition of Ascorbic Acid is mandatory . Without it, Promazine converts to Promazine Sulfoxide (+16 Da) during the drying step.

Data Analysis & Quality Control

Linearity & Calibration

-

Range: Typically 0.1 ng/mL to 100 ng/mL.

-

Weighting:

linear regression is required due to the heteroscedasticity of MS data (variance increases with concentration).

Handling Isotopic Contribution (Crosstalk)

Even with high-purity Promazine-d6 (>99% isotopic purity), trace amounts of d0 (unlabeled) or d1-d5 isotopologues may exist.

-

Blank Check: Inject a "Zero Sample" (Matrix + IS only).

-

Acceptance Criteria: The response in the analyte channel (285/58) for the Zero Sample must be < 20% of the LLOQ response. If it is higher, dilute the IS working solution or source a higher purity standard.

Matrix Effect Calculation

Calculate the Matrix Factor (MF) to ensure the IS is compensating correctly:

-

IS-Normalized MF:

should be close to 1.0 (0.85 – 1.15). If this value deviates significantly, the "Deuterium Effect" separation may be placing the IS in a different suppression zone than the analyte (adjust gradient to merge them or separate them from the interference).

Troubleshooting Common Issues

Issue 1: Low Recovery / High Variation

-

Cause: Adsorption to container walls.

-

Fix: Ensure the reconstitution solvent contains at least 20% organic (MeOH/ACN) or add 0.1% BSA (Bovine Serum Albumin) to the receiver vial to block active sites.

Issue 2: Peak Tailing

-

Cause: Secondary interactions between the basic amine and residual silanols on the column.

-

Fix: Increase buffer strength (Ammonium Formate) to 10-20 mM or use a column with "charged surface hybrid" (CSH) technology designed for bases.

Issue 3: Appearance of +16 Da Peak

-

Cause: In-source oxidation or sample degradation (Sulfoxide formation).

-

Fix: Check the source temperature (too high can cause oxidation). Ensure Ascorbic Acid was added during extraction.

References

-

Kumazawa, T., et al. (2011).[1] Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry.[1] Journal of Chromatography B.

-

Marumo, A., et al. (2005). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography.[2] Journal of Analytical Toxicology.

-

Patel, B. N., et al. (2017). Development and validation of a LC-MS/MS method for the determination of venlafaxine and its metabolites (using similar deuterated N-methyl fragmentation logic). Journal of Pharmaceutical Analysis.

-

NIST Chemistry WebBook. Promazine Mass Spectrum and properties. National Institute of Standards and Technology.

-

Merck/Sigma-Aldrich. Promazine-d6 Hydrochloride Product Specification. (General reference for commercial availability of d6 standard).

Sources

- 1. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Promazine-d6 Hydrochloride structure and deuterium labeling position

Structural Integrity, Synthetic Logic, and Bioanalytical Application

Executive Summary

Promazine-d6 Hydrochloride (CAS: 1246819-33-9) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantitation of Promazine in complex biological matrices. Its utility is defined by the precise incorporation of six deuterium atoms on the

Part 1: Structural Characterization & Isotopic Fidelity

Chemical Identity

The reliability of Promazine-d6 stems from the strategic placement of deuterium labels on the terminal amine. Unlike ring-labeled phenothiazines, which may suffer from hydrogen-deuterium exchange (HDX) in acidic media, the

-

IUPAC Name:

-bis(trideuteriomethyl)-3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride -

Molecular Formula:

-

Exact Mass (Free Base): 290.19 Da (vs. 284.15 Da for native Promazine)

-

Salt Form: Hydrochloride (provides water solubility for aqueous mobile phases)

Labeling Position & Fragmentation Logic

The labeling position determines the mass spectral behavior. In Electrospray Ionization (ESI+), Promazine undergoes collision-induced dissociation (CID) to yield a characteristic fragment ion derived from the side chain.

-

Parent Drug (Promazine): Precursor

285.1 -

Internal Standard (Promazine-d6): Precursor

291.1

The shift of exactly +6 Da in the product ion confirms that the label is located on the dimethylamine group, not the phenothiazine ring.

Figure 1: MS/MS fragmentation pathway of Promazine-d6. The charge is retained on the aliphatic amine, preserving the d6-label in the quantitative transition.

Part 2: Synthesis & Manufacturing Logic

To ensure isotopic purity

Synthetic Pathway (Reductive Amination)

The most robust route involves the reductive amination of the primary amine precursor, 10-(3-aminopropyl)phenothiazine (Norpromazine), using deuterated formaldehyde and a deuterated reducing agent.

-

Precursor: 10-(3-aminopropyl)phenothiazine.

-

Reagents: Formaldehyde-d2 (

) and Formic Acid-d2 ( -

Mechanism: The primary amine attacks the deuterated formaldehyde to form a hemiaminal, which dehydrates to an imine. The deuterated reducing agent donates a deuterium to reduce the imine to a secondary amine-d3. The process repeats to form the tertiary amine-d6.

Critical Control Point: Incomplete methylation leads to Promazine-d3 (M+3), which interferes with the internal standard signal. Excess reagents and extended reaction times are mandatory to drive the reaction to completion.

Part 3: Bioanalytical Applications & Protocols[1]

Why Promazine-d6? (The "Why")

In LC-MS/MS, matrix effects (ion suppression/enhancement) often vary between samples. An analog internal standard (like Chlorpromazine) may elute at a slightly different time than Promazine, experiencing a different matrix environment.

-

Co-elution: Promazine-d6 elutes at the exact retention time as Promazine (slight deuterium isotope effect is negligible on C18).

-

Normalization: It experiences the exact same ionization suppression, perfectly correcting the quantitative data.

Metabolic Considerations

Promazine is extensively metabolized via N-demethylation (mediated by CYP1A2 and CYP3A4) to Norpromazine.

-

Implication: Since the d6-label is on the methyl groups, metabolism removes the label .

-

Result: Promazine-d6 is an appropriate IS for quantifying Promazine, but it cannot serve as a downstream tracer for Norpromazine quantification.

Validated LC-MS/MS Protocol

The following protocol is designed for human plasma but is adaptable to other matrices.

A. MRM Parameters (Triple Quadrupole)

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |

| Promazine | ESI (+) | 285.1 | 86.1 | 50 | 25 |

| Promazine-d6 | ESI (+) | 291.1 | 92.1 | 50 | 25 |

B. Sample Preparation (Liquid-Liquid Extraction) Rationale: LLE provides cleaner extracts than protein precipitation, crucial for removing phospholipids that cause ion suppression.

-

Aliquot: Transfer 200 µL of plasma into a glass tube.

-

Spike: Add 20 µL of Promazine-d6 Working Solution (500 ng/mL in MeOH). Vortex 10s.

-

Basify: Add 100 µL of 0.5 M NaOH (Promazine pKa

9.4; high pH ensures uncharged state for extraction). -

Extract: Add 3 mL of n-Hexane:Isoamyl alcohol (98:2). Cap and shake for 10 min.

-

Centrifuge: 3000 x g for 5 min.

-

Transfer: Move organic (upper) layer to a clean tube.

-

Dry: Evaporate under

at 40°C. -

Reconstitute: 100 µL Mobile Phase (see below).

C. Chromatographic Conditions

-

Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

Figure 2: Bioanalytical workflow emphasizing the integration of Promazine-d6 for error correction.

References

-

Shimadzu Corporation. (2016). Quantitative analysis of pesticides by LC-MS/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4926, Promazine. Retrieved from [Link]

-

Wójcikowski, J., & Daniel, W. A. (2003). Contribution of human cytochrome p-450 isoforms to the metabolism of promazine. Xenobiotica. Retrieved from [Link]

Sources

Methodological & Application

Protocol: Preparation and Lifecycle Management of Promazine-d6 Hydrochloride Internal Standard Stock Solutions

Topic: Preparation of Promazine-d6 Hydrochloride Stock Solutions for HPLC Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract & Scope

This technical guide details the preparation, validation, and storage of Promazine-d6 Hydrochloride (N,N-Bis(methyl-d3)-10H-phenothiazine-10-propanamine HCl) stock solutions. As a deuterated internal standard (IS) for the quantification of Promazine in biological matrices via LC-MS/MS, the integrity of this material is critical for normalizing matrix effects, recovery losses, and ionization variability.

Critical Criticality: Promazine and its isotopologues are phenothiazines , a class of compounds highly susceptible to photo-oxidation and hygroscopicity . This protocol enforces strict light-protection and environmental controls to prevent the formation of sulfoxide degradation products (

Material Specifications & Physicochemical Properties

Before initiating the workflow, verify the Certificate of Analysis (CoA) for the specific lot.

| Property | Specification | Notes |

| Compound | Promazine-d6 Hydrochloride | Deuterated Internal Standard |

| CAS Number | 1246819-33-9 | |

| Molecular Weight | 326.92 g/mol | Salt form (HCl) |

| Free Base MW | ~290.46 g/mol | Use for stoichiometric calculations |

| Solubility | Methanol, DMSO, Water | Methanol is preferred for LC-MS stocks. |

| Stability | Light Sensitive , Hygroscopic | Rapidly oxidizes to sulfoxides under UV/Vis light. |

| Isotopic Purity | Critical to prevent "cross-talk" (d0 contribution). |

Workflow Visualization: Stock Preparation Architecture

The following diagram outlines the hierarchical dilution scheme designed to minimize weighing errors and solvent evaporation.

Figure 1: Hierarchical dilution workflow ensuring traceability from solid reference material to analytical samples.

Detailed Protocol: Primary Stock Preparation (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

Pre-requisites

-

Environment: Low-actinic light (amber lighting) or dim conditions.

-

Glassware: Class A Volumetric flasks (Amber) or silanized glass vials wrapped in aluminum foil.

-

Solvent: LC-MS Grade Methanol (MeOH). Note: DMSO is an alternative if solubility issues arise, but MeOH is preferred for faster evaporation during dry-down steps if required.

Procedure

-

Equilibration: Remove the Promazine-d6 HCl vial from the freezer (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

-

Scientific Rationale: Opening a cold vial introduces condensation (moisture), causing the hygroscopic salt to absorb water, rendering the weighed mass inaccurate.

-

-

Weighing: Accurately weigh approximately 1.0 mg to 2.0 mg of Promazine-d6 HCl into a tared, amber glass weighing boat or directly into a small amber volumetric flask. Record the exact mass to 0.001 mg (e.g., 1.240 mg).

-

Dissolution:

-

Transfer the solid quantitatively to the flask using small rinses of Methanol.

-

Calculation: Calculate the required volume of Methanol to achieve exactly 1.0 mg/mL (free base equivalent or salt form, depending on lab convention).

-

Formula:

-

Correction: If correcting for salt form (HCl to Free Base), multiply the weighed mass by the gravimetric factor (

).

-

-

Mixing: Vortex for 30 seconds. Sonicate for 1-2 minutes if necessary, but avoid prolonged sonication which generates heat.

-

Aliquot & Storage:

-

Do not store the bulk solution in the volumetric flask.

-

Dispense 100-200 µL aliquots into amber LC vials with PTFE-lined caps.

-

Label: "Promazine-d6 Primary, 1 mg/mL, [Date], [Initials], Exp: 6 Months".

-

Store: -20°C or -80°C.

-

Protocol: Working Internal Standard (WIS) Preparation

Objective: Prepare the solution used to spike samples daily.

Dilution Strategy

The WIS concentration should yield a signal intensity similar to the analyte at the geometric mean of the calibration curve (typically 10–100 ng/mL).

-

Thaw: Remove one aliquot of Primary Stock. Vortex to mix.

-

Intermediate Dilution (Secondary Stock):

-

Dilute Primary Stock (1 mg/mL) 1:100 with Methanol to obtain 10 µg/mL.

-

-

Final WIS Preparation:

-

Dilute the Secondary Stock to the final working concentration (e.g., 50 ng/mL) using 50:50 Methanol:Water or the initial mobile phase composition.

-

Scientific Rationale: Preparing the WIS in 100% MeOH can cause protein precipitation upon spiking into plasma/serum before the extraction step. Matching the solvent to the matrix or mobile phase improves mixing.

-

Quality Control & Self-Validation

Every new batch of stock solution must be validated before use in critical assays.

Isotopic Purity & Cross-Talk Check

Deuterated standards may contain a small percentage of non-deuterated material (d0), or the d6 label may be unstable if placed on exchangeable protons (not the case here, as methyl-d3 is stable).

Experiment: Inject a "Zero Blank" (Matrix + IS only) and a "Double Blank" (Matrix only).

| Observation | Diagnosis | Action |

| Peak at Analyte RT in Zero Blank | Impure IS (contains d0 Promazine) | If >20% of LLOQ signal, discard IS batch. |

| Peak at IS RT in Analyte Standard | "Cross-talk" from Analyte to IS channel | Check MS resolution; ensure mass window isn't too wide. |

Signal Stability Verification

Phenothiazines oxidize to sulfoxides.

Experiment: Compare the peak area of the "Fresh" WIS against the "Old" WIS (if available) or monitor the appearance of a peak at

-

Acceptance Criteria: The "Fresh" stock should be within ±5% of the theoretical concentration (verified by UV absorbance at 254 nm if concentration permits) or within ±10% of a valid previous stock.

Storage and Stability Profile

| Condition | Stability Estimate | Recommendation |

| Primary Stock (-20°C, MeOH) | 6 - 12 Months | Stable if tightly capped and light-protected. |

| Working Solution (4°C) | 1 - 2 Weeks | High Risk. Discard if any yellowing is observed. |

| Benchtop (RT, Light) | < 4 Hours | Critical: Protect from ambient light (wrap in foil). |

Mechanism of Degradation: Promazine undergoes photo-oxidation to Promazine Sulfoxide. This reaction is accelerated by UV light and trace metals.

-

Prevention: Use amber glassware.[1] Flush headspace with Nitrogen/Argon for long-term storage.

Troubleshooting Guide

Issue: Low IS Recovery / High Variation

-

Cause 1: Adsorption. Promazine is a basic amine (

). It can adsorb to glass surfaces (silanols).-

Fix: Use polypropylene containers or silanized glass. Ensure the diluent contains 0.1% Formic Acid to keep the amine charged and soluble.

-

-

Cause 2: Ion Suppression. Co-eluting phospholipids may suppress the IS signal.

Issue: Appearance of "Ghost" Peaks

-

Cause: Photodegradation.

-

Fix: Prepare fresh stock under red/amber light.

-

References

- European Pharmacopoeia (Ph. Eur.). Promazine Hydrochloride Monograph. 10th Edition. (Standard for chemical properties and impurities).

-

S.C.B.T. Promazine-d6 Hydrochloride Product Data Sheet. Santa Cruz Biotechnology. [4]

-

NIST Chemistry WebBook . Promazine Hydrochloride Mass Spectrometry Data.

-

Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Foundational text on using IS to correct matrix effects).

- Yadav, M., et al. (2014). Stability indicating HPLC method for Promazine. Journal of Chromatographic Science.

Sources

Application Note: Optimizing MRM Transitions for Promazine-d6 on a Triple Quadrupole Mass Spectrometer

Introduction: The Imperative for Optimized MRM in Quantitative Studies

In the realm of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. Triple quadrupole mass spectrometry (QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode stands as the gold standard for this task, offering unparalleled sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as Promazine-d6, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the analytical method.[2]

Promazine-d6, a deuterated analog of the phenothiazine antipsychotic drug Promazine, serves as an ideal internal standard for the quantification of Promazine.[2][3] However, achieving the lowest limits of detection and the most robust analytical performance hinges on the meticulous optimization of MRM parameters. This process is not merely a procedural step but a fundamental requirement for developing a method that is both reliable and compliant with regulatory expectations, such as those outlined by the FDA.[4][5][6]

This application note provides a detailed, experience-driven guide for researchers to systematically optimize MRM transitions for Promazine-d6. We will move beyond a simple checklist of steps to explain the underlying principles of ion generation and fragmentation, empowering the scientist to make informed decisions throughout the method development process. The core of this process relies on Collision-Induced Dissociation (CID), a technique where precursor ions are fragmented through collisions with an inert gas, yielding specific product ions that serve as a molecular fingerprint for the analyte.[7][8][9]

Foundational Knowledge: Compound Properties and Instrumentation

A thorough understanding of the analyte is the starting point for any method development.

| Property | Value | Source |

| Compound Name | Promazine-d6 | - |

| Chemical Formula | C₁₇H₁₄D₆N₂S | [10] |

| Molecular Weight | ~290.5 g/mol | [11] |

| Monoisotopic Mass | ~290.19 g/mol | - |

| Expected Precursor Ion | [M+H]⁺ | - |

| Expected m/z | ~291.2 | - |

This guide assumes the use of a standard triple quadrupole mass spectrometer coupled with an electrospray ionization (ESI) source and a liquid chromatography (LC) system.

The Optimization Workflow: A Step-by-Step Protocol

The optimization process is a logical sequence designed to maximize the ion signal at each stage of its journey through the mass spectrometer. The overall workflow is depicted below.

Caption: The MRM optimization workflow from standard preparation to the final method.

Protocol 1: Precursor Ion Identification & Source Optimization

Rationale: The first step is to confirm the mass-to-charge ratio (m/z) of the most stable and abundant precursor ion, which is typically the protonated molecule [M+H]⁺ in ESI positive mode. Optimizing source parameters like the fragmentor or cone voltage is crucial to maximize the generation of this ion while minimizing premature in-source fragmentation.

Methodology:

-

Standard Preparation: Prepare a working standard of Promazine-d6 at a concentration of approximately 1 µg/mL in a solution suitable for ESI, such as 50:50 acetonitrile/water with 0.1% formic acid.

-

Direct Infusion: Infuse the standard solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Q1 Scan: Set the instrument to perform a Q1 scan over a relevant mass range (e.g., m/z 100-400). Identify the most abundant ion corresponding to the [M+H]⁺ of Promazine-d6 (expected around m/z 291.2).

-

Source Parameter Tuning:

-

Select the confirmed precursor ion m/z (e.g., 291.2).

-

Perform an automated or manual ramp of the fragmentor voltage (or cone voltage, depending on instrument manufacturer) from a low value to a high value (e.g., 50 V to 200 V).

-

Monitor the intensity of the precursor ion. The optimal voltage is the value that yields the highest intensity before the signal begins to decrease due to in-source fragmentation.

-

Expected Results: A clear, high-intensity peak for the [M+H]⁺ ion at m/z 291.2 should be observed. The tuning experiment will yield an optimal fragmentor voltage that maximizes this ion's signal.

| Parameter | Optimized Value |

| Precursor Ion [M+H]⁺ | 291.2 m/z |

| Fragmentor Voltage | 135 V (Example) |

| Gas Temperature | 325 °C |

| Sheath Gas Flow | 11 L/min |

Table 1: Example of optimized source parameters for Promazine-d6.

Protocol 2: Product Ion Selection

Rationale: With a stable and intense precursor ion beam established, the next step is to fragment it and identify the most characteristic and abundant product ions. This is achieved through Collision-Induced Dissociation (CID) in the collision cell (q2).[12][13] A good selection of product ions—typically one for quantification (quantifier) and at least one for confirmation (qualifier)—is essential for method specificity.

Methodology:

-

Instrument Mode: Set the instrument to "Product Ion Scan" or "MS/MS Scan" mode.

-

Precursor Selection: Set Q1 to isolate the optimized precursor ion (m/z 291.2).

-

Collision Energy: Apply a moderate, non-optimized collision energy (e.g., 20-30 eV) to induce fragmentation. A stepped or ramped collision energy can also be used to observe a wider range of fragments.

-

Q3 Scan: Set Q3 to scan over a mass range that will encompass potential fragments (e.g., m/z 50-300).

-

Selection Criteria: From the resulting product ion spectrum, select at least two of the most intense and specific ions. Ideally, choose fragments that are structurally significant. Based on known phenothiazine fragmentation, we anticipate ions corresponding to the deuterated side chain and the core ring structure.[14][15][16]

Caption: Proposed fragmentation pathway for the Promazine-d6 precursor ion.

Expected Results: The product ion scan should reveal several fragments. The most intense is often the deuterated side-chain fragment, which is shifted by +6 Da compared to non-labeled Promazine.

| Proposed Product Ion | m/z | Relative Intensity | Description |

| Transition 1 | 92.1 | High | Deuterated N,N-dimethylpropylamine side chain fragment. Excellent choice for a quantifier. |

| Transition 2 | 198.1 | Medium | Core phenothiazine ring structure. A good, specific qualifier. |

| Transition 3 | 240.1 | Low-Medium | Phenothiazine core with an attached ethyl group. |

Table 2: Candidate product ions identified from the MS/MS spectrum.

Protocol 3: Collision Energy Optimization

Rationale: Collision energy (CE) is the most critical parameter for maximizing the abundance of a specific product ion.[17][18] Each precursor-to-product ion transition has a unique optimal CE that maximizes the fragmentation efficiency for that specific pathway. Using a generic or non-optimized CE will result in a significant loss of sensitivity.

Methodology:

-

Instrument Mode: Set the instrument to MRM (or SRM) mode.

-

Define Transitions: Create an MRM method with the transitions selected in the previous step (e.g., 291.2 -> 92.1 and 291.2 -> 198.1).

-

Automated Optimization (Recommended): Most modern instrument software (e.g., Agilent MassHunter Optimizer, Sciex Analyst) has an automated CE optimization routine.[19][20][21] This software will automatically inject the sample and acquire data for each transition while ramping the CE over a specified range (e.g., 5 eV to 50 eV in 2-3 eV steps).

-

Manual Optimization (If necessary):

-

Create a series of MRM methods, each with a different fixed CE value for a single transition.

-

Inject the sample for each method and record the peak area or height.

-

Plot the signal intensity versus the collision energy.

-

The apex of the curve represents the optimal CE for that transition.

-

Repeat for all other transitions.

-

Expected Results: The optimization will produce a distinct curve for each transition, allowing for the determination of the CE value that yields the maximum signal.

| MRM Transition | Collision Energy (eV) | Peak Area (Arbitrary Units) |

| 291.2 -> 92.1 | 15 | 1.25E+05 |

| 291.2 -> 92.1 | 18 | 2.89E+05 |

| 291.2 -> 92.1 | 21 | 4.55E+05 |

| 291.2 -> 92.1 | 24 | 3.10E+05 |

| 291.2 -> 92.1 | 27 | 1.98E+05 |

| 291.2 -> 198.1 | 30 | 8.90E+04 |

| 291.2 -> 198.1 | 33 | 1.52E+05 |

| 291.2 -> 198.1 | 36 | 2.11E+05 |

| 291.2 -> 198.1 | 39 | 1.68E+05 |

| 291.2 -> 198.1 | 42 | 9.50E+04 |

Table 3: Example of collision energy optimization data. The optimal values are highlighted in bold.

Final Optimized Method and Conclusion

Following the systematic optimization process detailed above, a highly sensitive and specific MRM method for Promazine-d6 can be established. The final parameters should be saved in a quantitative analysis method file.

| Parameter | Quantifier | Qualifier |

| Precursor Ion (Q1) m/z | 291.2 | 291.2 |

| Product Ion (Q3) m/z | 92.1 | 198.1 |

| Dwell Time (ms) | 50 | 50 |

| Fragmentor (V) | 135 | 135 |

| Collision Energy (eV) | 21 | 36 |

Table 4: Final optimized MRM parameters for Promazine-d6.

This application note provides a comprehensive and scientifically grounded protocol for the optimization of MRM transitions for Promazine-d6. By understanding the rationale behind each step—from precursor ion selection to fine-tuning collision energy—researchers can develop robust, sensitive, and reliable quantitative methods. This foundational work is indispensable for ensuring the integrity of data in pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The final method should always undergo full validation according to established regulatory guidelines to confirm its accuracy, precision, selectivity, and stability.[4][22]

References

-

Collision-induced dissociation - Wikipedia. Wikipedia. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

-

Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

-

USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

-

Collision-Induced Dissociation. National MagLab. [Link]

-

Bioanalytical Method Validation FDA 2001.pdf. Food and Drug Administration. [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration. [Link]

-

Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. [Link]

-

Validation of promethazine imaging using MALDI IMS. ResearchGate. [Link]

-

Chromatogram of promazine and promethazine recorded in the scheduled MRM mode showing three MRM transitions of each analyte. ResearchGate. [Link]

-

A STUDY OF THE ELECTRON IMPACT PROMOTED FRAGMENTATION OF PROMAZINE SULPHOXIDE AND PROMAZINE USING SPECIFICALLY DEUTERATED ANALOG. CSIRO Publishing. [Link]

-

Promethazine Sulfoxide-d6 | C17H20N2OS | CID 45040274. PubChem. [Link]

-

Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Agilent. [Link]

-

Promazine-d6 Hydrochloride : CAS No.1246819-33-9. Omikron. [Link]

-

Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent. [Link]

-

Structures of promazine (a) and promethazine (b), their molecular weights and the side-chain fragmen-tation resulting in the most abundant fragment for both compounds (m/z=86). ResearchGate. [Link]

-

Application Note - Comprehensive Metabolites Analysis of Feces by GC-MS/MS and LC-MS/MS. Shimadzu. [Link]

-

MRM development : r/massspectrometry. Reddit. [Link]

-

Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC. [Link]

-

MassHunter Optimizer Software for Automated MRM Method Development Using the Agilent 6400 Series Triple Quadrupole Mass Spectrometers. Ingenieria Analitica Sl. [Link]

-

Promazine-D6 (HCl Salt) | CAS 1246819-33-9. Veeprho. [Link]

-

Promazine. NIST WebBook. [Link]

-

Recent advances in the analysis of phenothiazine drugs and their metabolites using high performance liquid chromatography. PubMed. [Link]

-

Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ResearchGate. [Link]

-

Application Notes: LC-MS. LCGC International. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. veeprho.com [veeprho.com]

- 3. Promazine [webbook.nist.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. moh.gov.bw [moh.gov.bw]

- 6. fda.gov [fda.gov]

- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 8. longdom.org [longdom.org]

- 9. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 10. omsynth.com [omsynth.com]

- 11. Promethazine-d6 | CAS Number 1189947-02-1 [klivon.com]

- 12. Dissociation Technique Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. connectsci.au [connectsci.au]

- 17. reddit.com [reddit.com]

- 18. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lcms.cz [lcms.cz]

- 20. agilent.com [agilent.com]

- 21. ingenieria-analitica.com [ingenieria-analitica.com]

- 22. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

Simultaneous determination of phenothiazines using Promazine-d6 IS

Application Note: Simultaneous Determination of Phenothiazines in Human Plasma via LC-MS/MS using Promazine-d6 as Internal Standard

Executive Summary

This application note details a robust, high-sensitivity protocol for the simultaneous quantification of phenothiazine antipsychotics (Chlorpromazine, Promethazine, Thioridazine, and Trifluoperazine) in human plasma. The method utilizes Promazine-d6 as a structural analogue Internal Standard (IS) to correct for matrix effects and extraction variability.

Leveraging Liquid-Liquid Extraction (LLE) under alkaline conditions combined with LC-MS/MS, this workflow addresses the specific challenges of phenothiazine analysis: high lipophilicity, basicity (pKa ~9.0), and isomer separation. The protocol is aligned with FDA Bioanalytical Method Validation (BMV) 2018 guidelines.

Introduction & Scientific Context

Phenothiazines are tricyclic antipsychotics and antihistamines. Their analysis in biological matrices is complicated by three factors:

-

Basicity & Adsorption: They are strong bases (tertiary amines) that adhere to glass and silanol groups, causing carryover.

-

Isomerism: Promazine and Promethazine are structural isomers (MW 284.4) requiring chromatographic resolution or specific fragmentation differentiation.

-

Matrix Interference: Phospholipids in plasma can suppress ionization in the ESI source.

The Role of Promazine-d6: While isotopically labeled analogs for each analyte are ideal, they are costly. Promazine-d6 serves as a cost-effective "Class IS." Its deuterated side chain (N(CD3)2) shifts the mass by +6 Da. Because it shares the core tricyclic phenothiazine structure, it mimics the extraction recovery and ionization behavior of the entire class effectively.

Materials and Methods

Reagents & Chemicals

-

Analytes: Chlorpromazine HCl, Promethazine HCl, Thioridazine HCl, Trifluoperazine HCl.

-

Internal Standard: Promazine-d6 HCl (Toronto Research Chemicals or equivalent).[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Formate, Formic Acid.

-

Buffers: 0.1 M NaOH (for alkalinization).

Instrumentation

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Detector: Triple Quadrupole MS/MS (e.g., Sciex 6500+, Thermo Altis).

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm) – chosen for high pH stability and peak shape for bases.

Experimental Protocol

Stock Solution Preparation (Critical Step)

-

Light Sensitivity Warning: Phenothiazines degrade rapidly under UV light (turning pink/red). All work must be performed under yellow light or in amber glassware.

-

Dissolve 1 mg of each analyte in MeOH to yield 1 mg/mL stock.

-

IS Working Solution: Dilute Promazine-d6 stock to 500 ng/mL in 50:50 MeOH:Water.

Sample Preparation: Alkalinized Liquid-Liquid Extraction (LLE)

Rationale: Phenothiazines are positively charged at neutral pH. To extract them into an organic solvent, we must suppress ionization by raising the pH above their pKa (to pH > 10).

Step-by-Step Workflow:

-

Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

-

Spike IS: Add 20 µL of Promazine-d6 Working Solution. Vortex gently.

-

Alkalinize: Add 200 µL of 0.1 M NaOH . (pH reaches ~12, neutralizing the amines).

-

Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether).

-

Why MTBE? It forms a clean upper layer and evaporates faster than hexane/isoamyl alcohol, though the latter is a valid alternative.

-

-

Agitate: Shaker/Vortex for 10 minutes at high speed.

-

Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 1.2 mL of the supernatant (organic layer) into a clean glass tube.

-

Dry: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 200 µL of Mobile Phase Initial Conditions (90% A : 10% B). Vortex well.

Visualization: Extraction Logic

Caption: Alkalinized Liquid-Liquid Extraction workflow ensuring neutralization of basic amines for efficient recovery.

LC-MS/MS Conditions

Chromatography

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

1.0 min: 10% B

-

4.0 min: 90% B

-

5.0 min: 90% B

-

5.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry (MRM Parameters)

-

Source: ESI Positive Mode.

-

Spray Voltage: 4500 V.

-

Temperature: 500°C.

Table 1: Optimized MRM Transitions

| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) | Retention Time (min) |

| Chlorpromazine | 319.1 | 86.1 | 58.1 | 25 | 3.2 |

| Promethazine | 285.1 | 86.1 | 71.1 * | 22 | 2.8 |

| Thioridazine | 371.2 | 126.1 | 98.1 | 30 | 3.5 |

| Promazine-d6 (IS) | 291.2 | 92.1 | - | 25 | 2.9 |

Note on Isomers: Promethazine and Promazine (if present) are isomers (m/z 285.1). The fragment 71.1 is specific to Promethazine (branched side chain), whereas Promazine yields 58.1 (straight chain).

Visualization: LC-MS/MS Logic

Caption: Triple Quadrupole MS/MS path. Q1 selects the drug, Q2 fragments it, and Q3 filters the specific diagnostic ion.

Results & Discussion (Validation Criteria)

Per FDA 2018 Guidance, the method must meet the following:

-

Linearity:

over the range of 0.5 – 500 ng/mL. -

Accuracy & Precision:

-

Intra-day/Inter-day CV% must be < 15% (20% for LLOQ).

-

Accuracy must be within ±15% of nominal.

-

-

Matrix Effect (ME):

-

Calculate ME factor (MF) using Promazine-d6.

-

Promazine-d6 should track the analytes. If CPZ has 80% recovery and Promazine-d6 has 80% recovery, the normalized matrix effect is negligible.

-

Expert Troubleshooting

-

Issue: Carryover.

-

Cause: Phenothiazines stick to injector needles.

-

Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .

-

-

Issue: Low Recovery.

-

Cause: pH during extraction wasn't high enough.

-

Fix: Ensure the pH is > 10. If using Carbonate buffer (pH 9.5), switch to NaOH.

-

-

Issue: Promazine-d6 Retention Time Shift.

-

Insight: Deuterium can slightly alter retention time (isotope effect). Ensure the retention time window in the MS method is wide enough (± 0.2 min) to capture the IS peak if it shifts slightly from the non-deuterated analog.

-

References

-

US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Tanaka, E., et al. (2007). Simple and simultaneous determination for 12 phenothiazines in human serum by reversed-phase high-performance liquid chromatography. Journal of Chromatography B. Retrieved from [Link]

-

Kumazawa, T., et al. (2011).[4] Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

-

Nino, M., et al. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Journal of Analytical Toxicology. Retrieved from [Link]

Sources

- 1. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 3. fda.gov [fda.gov]

- 4. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Promazine-d6 Hydrochloride Peak Shape Optimization

Case ID: PMZ-D6-RPLC-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Peak Tailing and Asymmetry for Hydrophobic Basic Amines

Executive Summary

Promazine-d6 Hydrochloride is a deuterated phenothiazine derivative widely used as an Internal Standard (IS) for the quantitation of Promazine in bioanalytical assays (LC-MS/MS).

The Core Problem: Promazine contains a tertiary amine with a

This guide provides a self-validating troubleshooting protocol to eliminate these interactions and restore Gaussian peak shape.

Module 1: The Mechanism of Failure

To fix the peak, you must understand the invisible war occurring inside your column.

The Silanol/Cation Exchange Theory

Standard silica supports have a

-

Scenario: You run a mobile phase at pH 3.0 - 4.0 (e.g., Formate buffer).

-

The Conflict: The Promazine amine is positively charged (pH < 9.4).[1] A fraction of the surface silanols are negatively charged (pH

silanol -

The Result: The analyte "sticks" to the silica surface via ionic attraction, dragging the peak tail.

Diagram: The Silanol Interaction Pathway

Figure 1: Mechanism of peak tailing for basic drugs. The secondary ionic interaction delays a portion of the analyte population, creating an exponential tail.

Module 2: Mobile Phase Optimization Protocols

Do not guess the pH. Control it. You have two viable strategies for Promazine-d6.

Strategy A: The "High pH" Approach (Recommended for Peak Shape)

Logic: At pH 10.5, Promazine (

-

Requirement: You MUST use a Hybrid Particle column (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to silica dissolution at high pH.

-

Protocol:

-

Aqueous (A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

-

Organic (B): Acetonitrile.

-

Result: Sharp, symmetrical peaks; often increased retention due to higher hydrophobicity of the neutral species.

-

Strategy B: The "Low pH" Approach (Standard for LC-MS)

Logic: At pH < 3.0, silanols are fully protonated (

-

Risk: If pH drifts above 3.0, tailing returns immediately.

-

Protocol:

-

Aqueous (A): 0.1% Formic Acid + 10 mM Ammonium Formate (Buffer pH ~ 3.0).

-

Organic (B): 0.1% Formic Acid in Acetonitrile.

-

Critical Step: The presence of Ammonium ions (

) is vital. They act as "sacrificial ions," flooding the surface and competing with Promazine for any remaining active silanols.

-

Comparative Data: Mobile Phase Modifiers

| Modifier System | pH | Peak Symmetry ( | MS Sensitivity | Notes |

| 0.1% Formic Acid | ~2.7 | 1.3 - 1.6 | High | Acceptable, but risk of silanol activity. |

| 10mM NH4 Formate | ~3.0 | 1.0 - 1.2 | High | Best balance for LC-MS. |

| 0.1% TFA | ~2.0 | 1.0 - 1.1 | Very Low | Excellent shape (ion-pairing), but suppresses MS signal. Avoid. |

| 10mM NH4 Bicarbonate | 10.0 | 0.9 - 1.1 | Medium | Best shape, requires hybrid column. |

Module 3: Column Selection & Chemistry

If mobile phase optimization fails, your column chemistry is likely the bottleneck.

Charged Surface Hybrid (CSH) Technology

-

Why: These columns have a low-level positive surface charge applied to the silica.

-

Mechanism: The positive surface repels the positively charged Promazine-d6 amine.

-

Recommendation: Waters XSelect CSH C18 or similar.

Biphenyl Phases

-

Why: Promazine has a tricyclic phenothiazine ring. Biphenyl phases offer enhanced

interactions. -

Mechanism: Increases retention and selectivity, often separating the parent drug from sulfoxide metabolites better than C18.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose specific peak shape issues.

Figure 2: Diagnostic decision tree for Promazine-d6 peak shape issues.

Frequently Asked Questions (FAQ)

Q1: My Promazine-d6 peak is splitting, but only for the first few injections. Why? A: This is likely a "Strong Solvent Effect." If you dissolve your sample in 100% Methanol or Acetonitrile, but your gradient starts at 90% Water, the drug travels faster than the mobile phase initially, causing band broadening or splitting.

-

Fix: Prepare your sample in a diluent that matches the starting mobile phase conditions (e.g., 10% ACN / 90% Buffer).

Q2: Can I use Triethylamine (TEA) to fix the tailing? A: Technically, yes, but do not use it for LC-MS . TEA is a "silanol blocker" that permanently coats the column and suppresses ionization in the mass spectrometer. Use Ammonium Formate or Ammonium Acetate instead.

Q3: Is Promazine-d6 light sensitive? A: Yes. Phenothiazines oxidize rapidly to form sulfoxides (M+16 mass shift).

-

Protocol: Perform all sample prep in amber glassware or low-actinic light. Keep autosampler temperature at 4°C.

Q4: Why does my retention time shift day-to-day? A: Check your mobile phase pH. If you are using simple Formic Acid (pH ~2.7), it is not a true buffer. Small changes in evaporation or temperature can shift pH.

-

Fix: Use a buffered system (Formic Acid + Ammonium Formate) to "lock" the pH and stabilize retention.

References

-

Waters Corporation. "What are common causes of peak tailing when running a reverse-phase LC column?" Waters Knowledge Base.[2] Link

-

Dolan, J. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC International, 2023. Link

-

Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Guides. Link

-

PubChem. "Promazine Hydrochloride Compound Summary." National Library of Medicine. Link

- McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 2010. (Contextual grounding on Silanol Activity).

Sources

Troubleshooting deuterium isotope effects on Promazine retention time

Welcome to the technical support guide for navigating the complexities of deuterium isotope effects on Promazine retention time. This resource is designed for researchers, chromatographers, and drug development professionals who utilize deuterium-labeled standards in their analytical workflows. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and observations that arise when working with deuterated Promazine.

Question 1: Why is my deuterium-labeled Promazine (Promazine-d_n_) eluting earlier than the unlabeled Promazine standard in my reversed-phase HPLC method?

Answer:

This is a classic and expected observation known as the chromatographic isotope effect , specifically the "inverse isotope effect," which is commonly seen in reversed-phase liquid chromatography (RPLC).[1][2] The underlying principle is rooted in the fundamental physical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

The C-D bond is slightly shorter and stronger than a C-H bond. This results in the deuterated molecule having a smaller effective van der Waals radius and reduced polarizability.[1] In the context of RPLC, where separation is driven by hydrophobic interactions with the stationary phase (e.g., C18), these subtle changes mean the deuterated Promazine interacts less strongly with the nonpolar stationary phase compared to its unlabeled counterpart. Weaker interactions lead to a faster transit through the column and, consequently, a shorter retention time.[1]

Caption: Mechanism of the inverse isotope effect in RPLC.

Question 2: The retention time difference (Δt_R_) between my deuterated and non-deuterated Promazine is inconsistent across my analytical batch. What are the likely causes?

Answer:

Inconsistent retention time shifts point to a lack of control over the analytical system or method parameters. It is crucial to first determine if all peaks are shifting or if the shift is relative.

-

If ALL peaks (including the solvent front, t₀) are shifting: The issue is likely system-wide or "physical."[3]

-

Flow Rate Instability: The most common cause. This can stem from pump malfunctions, faulty check valves, or leaks in the system.[4][5] A small, gradual leak may not be obvious but will cause retention times to drift.[5]

-

Mobile Phase Composition: In pre-mixed mobile phases, the more volatile organic component (e.g., acetonitrile) can evaporate over time, increasing the aqueous content and leading to longer retention times.[5] Ensure mobile phase bottles are capped and not placed under direct airflow.

-

-

If ONLY the analyte peaks are shifting relative to t₀: The issue is likely "chemical" and related to the specific interactions within the column.[3][5]

-

Temperature Fluctuations: Column temperature is a critical parameter. Without a thermostatted column compartment, ambient lab temperature changes can significantly alter retention times.[3][4] Even minor temperature variations can modulate the subtle energy differences governing the isotope effect.

-

Mobile Phase pH Drift: Promazine is a basic compound. Small changes in the mobile phase pH can alter its degree of ionization, which dramatically affects retention on a reversed-phase column.[3] This is especially true if the mobile phase buffer is poorly prepared, has aged, or has absorbed atmospheric CO₂.

-

Column Equilibration: Insufficient column equilibration before starting a batch can lead to retention time drift in the initial injections.[6] This is particularly prevalent in gradient methods.

-

Question 3: I am observing a split or shouldered peak for my deuterated Promazine, but the unlabeled standard looks fine. What is happening?

Answer:

When peak splitting affects only one compound in a mixture, the cause is typically related to the sample itself or a specific chemical interaction, rather than a system-wide hardware problem.[7][8]

Here are the most probable causes in order of likelihood:

-

Incomplete Deuteration or Isotopic Impurity: The most likely cause. The synthesis of deuterated compounds may result in a mixture of isotopologues (e.g., a mix of d₅, and d₆-Promazine).[9][10] If your chromatography method has high enough efficiency, it can begin to partially resolve these different deuterated species, leading to a broadened or split peak.

-

Solvent Mismatch: If the deuterated standard is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile or DMSO for a high-aqueous mobile phase), it can cause localized distortion of the sample band as it enters the column, leading to peak splitting.[8] This effect might be more pronounced for one analyte over another depending on its solubility and concentration.

-

Column Overload: While less common for just one of two similar compounds, injecting too high a concentration of the deuterated standard can lead to peak fronting or splitting.[8] Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.[11][12]

Troubleshooting Protocols & Methodologies

Protocol 1: Systematic Investigation of Retention Time Instability

This protocol provides a logical workflow to diagnose and resolve inconsistent retention times between deuterated and non-deuterated Promazine.

Objective: To identify the root cause of retention time drift for Promazine and its deuterated analog.

Methodology:

-

Establish a Baseline:

-

Prepare fresh mobile phase and sample dilutions.

-

Equilibrate the column with at least 20 column volumes of the initial mobile phase.

-

Perform 5-6 replicate injections of a mixture of Promazine and Promazine-d_n_ and record the retention times (t_R_), the solvent front time (t₀), and the system backpressure.

-

Calculate the retention time difference (Δt_R_ = t_R_Promazine - t_R_Promazine-dn).

-

-

Diagnose the Problem Domain (Physical vs. Chemical):

-

Troubleshooting Physical (System) Issues:

-

Check for Leaks: Visually inspect all fittings from the pump to the detector. Tighten any suspect connections.

-

Verify Flow Rate: Use a calibrated flow meter to measure the pump's output. If it's incorrect or fluctuating, service the pump (e.g., replace seals, check valves).

-

Degas Mobile Phase: Ensure mobile phases are thoroughly degassed to prevent bubble formation in the pump heads.

-

-

Troubleshooting Chemical (Method) Issues:

-

Temperature Control: Confirm the column oven is on and set to the correct temperature. Monitor for stability.

-

Mobile Phase pH: Prepare a fresh batch of buffered mobile phase. Measure the pH and compare it to previous successful batches. Consider the buffer's effective range and age.

-

Column Health: If retention times are consistently decreasing and peak shape is degrading, the column may be fouled. Flush the column with a strong solvent wash sequence as recommended by the manufacturer.[4]

-

Caption: Troubleshooting flowchart for retention time instability.

Data & Parameter Influence

The magnitude of the deuterium isotope effect is not fixed; it is modulated by your chromatographic conditions. Understanding these relationships can help you control your separation.

| Parameter | Change | Expected Impact on Retention Time Difference (Δt_R_) | Rationale |

| Temperature | Increase | Decrease | Higher thermal energy reduces the relative impact of the small differences in intermolecular forces between the deuterated and non-deuterated analytes and the stationary phase.[3] |

| Organic Modifier | Switch ACN to MeOH | May Increase or Decrease | Acetonitrile and Methanol have different selectivities and interaction mechanisms (dipole-dipole, hydrogen bonding). This can alter the interaction with Promazine differently than its deuterated analog, thus changing Δt_R_.[13] |

| Stationary Phase | Switch C18 to PFP | Likely Decrease | Pentafluorophenyl (PFP) phases offer different interaction mechanisms (π-π, dipole-dipole) beyond simple hydrophobicity. These interactions may be less sensitive to the changes in van der Waals radius caused by deuteration.[13] |

References

-

LC Troubleshooting—Retention Time Shift. (2019, April 1). Restek Resource Hub. [Link]

-

Aravagiri, M., & Marder, S. R. (1995). Validated high-performance liquid chromatographic assay for the determination of promazine in human plasma. Application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Applications, 670(2), 237-244. [Link]

-

Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. [Link]

-

Sun, L., et al. (2013). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 34(18), 2633-2636. [Link]

-

Split peaks as a phenomenon in liquid chromatography. (n.d.). Bio-Works. [Link]

-

Why Does Retention Time Shift? | HPLC Tip. (2025, May 21). YouTube. [Link]

-

An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]

-

When GC Retention Times Shift: Practical Advice for Operators. (2024, December 4). Separation Science. [Link]

-

GC Tech Tip: Retention Times. (n.d.). Phenomenex. [Link]

-

Peak Splitting in HPLC: Causes and Solutions. (2024, April 4). Separation Science. [Link]

-

What is Peak Splitting?. (n.d.). Chromatography Today. [Link]

-

Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions. [Link]

-

Promazine. (n.d.). Restek. [Link]

-

Kandl, T., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America, 22(10), 1010-1018. [Link]

-

Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025, April 15). Analytical Chemistry. [Link]

-

Chromatogram of promazine and promethazine recorded in the scheduled MRM mode showing three MRM transitions of each analyte. (n.d.). ResearchGate. [Link]

-

Determination and Analysis of Promazine Hydrochloride in Chicken by High Performance Liquid. (n.d.). Journal of Food Science and Technology. [Link]

-

Taylor, G., & Grundy, R. K. (1979). Chromatographic determination of promethazine hydrochloride in aqueous solution. The Analyst, 104(1234), 460-465. [Link]

-

Bolla, R. S., & Viswanath, I. V. K. (2014). Synthesis of deuterium-labeled cyamemazine and monodesmethyl cyamemazine. Journal of Labelled Compounds and Radiopharmaceuticals, 57(2), 82-85. [Link]

-

Hawes, E. M., et al. (1983). Synthesis of deuterium-labeled prochlorperazine. Journal of Pharmaceutical Sciences, 72(6), 702-703. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. LC Troubleshooting—Retention Time Shift [discover.restek.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. sepscience.com [sepscience.com]

- 7. bio-works.com [bio-works.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Synthesis of deuterium-labeled cyamemazine and monodesmethyl cyamemazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of deuterium-labeled prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sepscience.com [sepscience.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. pubs.acs.org [pubs.acs.org]

Technical Support Center: Promazine-d6 Signal Suppression in ESI+

Introduction: The "Invisible" Matrix Effect

Welcome to the Promazine-d6 technical support hub. If you are reading this, you are likely observing a loss of sensitivity, poor peak area reproducibility, or linearity failure for Promazine (and its internal standard, Promazine-d6) in biological matrices, despite acceptable results in neat standards.

Promazine is a hydrophobic, basic phenothiazine (

This guide moves beyond basic "check your connections" advice. We will diagnose the suppression mechanism and implement a self-validating solution.

Part 1: Diagnostic Workflow

Q: How do I confirm signal suppression is the root cause?

A: You must perform a Post-Column Infusion (PCI) experiment.

Comparing peak areas between "Neat Standard" and "Spiked Matrix" provides a static number (Matrix Factor), but it does not tell you where or why the suppression occurs. The PCI experiment visualizes the suppression zone in real-time.

The Protocol: Post-Column Infusion

-

Setup: Use a T-connector to combine the LC effluent (flowing from the column) with a steady infusion of Promazine-d6 standard.[1]

-

Infusion: Syringe pump infusing Promazine-d6 (e.g., 100 ng/mL) at 10 µL/min into the MS source.

-

Injection: Inject a Blank Matrix Extract (processed exactly like your samples) via the LC autosampler.

-

Observation: Monitor the baseline of the Promazine-d6 transition. A flat baseline is ideal. A "dip" or negative peak indicates suppression; a "hump" indicates enhancement.[1]

Visualization: PCI Configuration

Figure 1: Post-Column Infusion setup to visualize matrix effects in real-time.

Part 2: Sample Preparation (The Root Cause)

Q: I am using Protein Precipitation (PPT). Is that sufficient?

A: No. For Promazine, PPT is often the cause of the failure.

Protein precipitation (using Acetonitrile or Methanol) removes proteins but leaves phospholipids in the supernatant.

-

The Mechanism: Phospholipids (LPCs) are surfactants. In the ESI droplet, they compete for the surface area, preventing the ejection of the Promazine ions into the gas phase.

-

The Symptom: Promazine elutes late (hydrophobic). If you use a standard gradient, the phospholipids often co-elute with Promazine, causing massive signal drop-out.

Q: What is the recommended extraction protocol?

A: Switch to Liquid-Liquid Extraction (LLE) or Phospholipid-Removal SPE.

LLE is superior for phenothiazines because phospholipids are generally insoluble in non-polar solvents like Hexane, whereas Promazine (in its neutral form) extracts well.

Protocol: LLE for Promazine

-

Alkalize: Add 50 µL of 0.5 M Ammonium Hydroxide to 200 µL plasma. (Promazine pKa ~9.4; high pH neutralizes it, driving it into the organic phase).

-

Extract: Add 1 mL Hexane:Isoamyl Alcohol (98:2) .

-

Why Isoamyl Alcohol? It prevents adsorption of the drug to the glass walls and reduces emulsion formation.

-

-

Agitate: Vortex for 5 minutes; Centrifuge at 4000g for 5 minutes.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic top layer.

-

Dry & Reconstitute: Evaporate to dryness under

at 40°C. Reconstitute in mobile phase.

Data Comparison: Extraction Efficiency vs. Matrix Effect

| Extraction Method | Recovery (%) | Matrix Effect (%)* | Suitability |

| Protein Precip (PPT) | >90% | -65% (Suppression) | High Risk |

| Solid Phase (SPE - HLB) | 85% | -20% (Suppression) | Moderate |

| Liquid-Liquid (LLE) | 75-80% | < 5% (Clean) | Recommended |

*Matrix Effect calculated as: (Peak Area Spiked Post-Extraction / Peak Area Neat Standard) - 1

Part 3: Chromatography & Mobile Phase

Q: Can I use Trifluoroacetic Acid (TFA) to improve peak shape?

A: Absolutely NOT.

TFA is a notorious signal suppressor in ESI+.[1]

-

Mechanism: TFA forms strong ion pairs with basic amines like Promazine in the gas phase

. This neutral pair does not enter the mass spectrometer, effectively "masking" your signal. -

Alternative: Use Formic Acid (0.1%) or Ammonium Formate (5-10 mM) .[1] If peak tailing persists, use a column with "charged surface hybrid" (CSH) technology or similar high-pH stable columns (e.g., Waters XBridge) and switch to a high pH mobile phase (Ammonium Bicarbonate, pH 10).

Q: Why does Promazine-d6 sometimes separate from the native drug?

A: The Deuterium Isotope Effect.

Deuterium (

-

The Risk: If you have a narrow band of matrix suppression (visualized in Part 1), the d6-IS might elute outside the suppression zone while the native drug elutes inside it (or vice versa).

-

The Fix: Ensure your gradient is shallow enough that the separation between d0 and d6 is negligible, or clean up the sample (LLE) so the suppression zone is eliminated entirely.

Visualization: ESI Competition Mechanism

Figure 2: Mechanism of suppression. Phospholipids occupy the droplet surface, preventing Promazine from accessing the gas phase.

Part 4: Summary Checklist

If you are failing validation for Promazine-d6, follow this logic gate:

-

Run PCI: Is there a dip at the Promazine retention time?

-

Yes: Go to Step 2.

-

No: Check injection volume, needle wash, or source temperature (solubility issue).

-

-

Check Mobile Phase: Are you using TFA?

-

Yes: Switch to Formic Acid.[1]

-

No: Go to Step 3.

-

-

Change Extraction: Switch from PPT to LLE (Hexane/Isoamyl Alcohol).

-

Result: This usually eliminates the phospholipid band causing the suppression.

-

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link][2]

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (See Section III.B.2 on Matrix Effects). [Link]

-

Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

-

Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews. [Link]

Sources

Technical Support Guide: Promazine-d6 Hydrochloride Stability in Aqueous Buffers

[1][2]

Executive Summary: The "Two-Front War" of Phenothiazines[1][2]

Working with Promazine-d6 Hydrochloride (HCl) presents a classic analytical paradox. You are fighting a war on two fronts: Solubility and Chemical Stability .[1][2]

-

The Solubility Front: As an HCl salt, the compound is highly water-soluble.[1][2][3][4] However, its tertiary amine has a pKa of approximately 9.4 . As you raise the pH toward this value, the compound deprotonates into its hydrophobic free base, leading to "invisible" precipitation and signal loss.

-

The Stability Front: The phenothiazine ring is electron-rich and prone to oxidation, forming a sulfoxide (often pink/red).[1][2] This reaction is catalyzed by light, metal ions, and higher pH .[2]

The Golden Rule: To maintain Promazine-d6 integrity, you must maintain an acidic environment (pH 3.0 – 6.0) , protect it from light, and minimize headspace oxygen.[2]

Module 1: Solubility Physics & The pH Ceiling

The most common reason for "missing peaks" in LC-MS when using Promazine-d6 is not degradation, but precipitation inside the autosampler or column due to incorrect buffer pH.[1][2]

The Mechanism: Henderson-Hasselbalch

Promazine is a weak base.[1][2] In the HCl salt form, the nitrogen is protonated (

Data: Solubility Risk Profile

| pH Environment | Species Dominance | Solubility Status | Risk Level |

| pH 1.0 – 5.0 | >99.9% Ionized ( | High (>100 mg/mL) | 🟢 Safe |

| pH 7.0 – 7.5 | ~99% Ionized | Moderate | 🟡 Caution (conc.[1][2][5][6] dependent) |

| pH > 9.0 | Mixed / Free Base ( | Low (<0.1 mg/mL) | 🔴 Critical Failure |

Visualization: The Solubility Decision Tree

Figure 1: Decision logic for buffer selection. Operating above pH 7.5 introduces significant solubility risks.[1]

Module 2: Chemical Instability (The "Pink" Failure)

If your clear solution turns pink, red, or violet, sulfoxidation has occurred.[2] Promazine-d6 is chemically identical to non-labeled Promazine regarding this pathway.[1][2] The deuterium label (usually on the side chain or ring C-H bonds) does not protect the sulfur atom from oxidation.

The Oxidation Mechanism[1][7]

-

Initiation: Light or trace metals (Fe³⁺) steal an electron from the Nitrogen or Sulfur, creating a Radical Cation .[1][2]

-

Propagation: This radical reacts with dissolved Oxygen.[1][2]

-

Product: Formation of Promazine-d6 Sulfoxide (chemically distinct, different retention time, different mass).

Crucial Insight: This reaction rate increases as pH increases.[1][2][7] At acidic pH, the protonated amine withdraws electron density, slightly stabilizing the ring against electron loss.

Visualization: Degradation Pathway

Figure 2: The oxidative degradation pathway.[1][2] Note that the reaction yields a colored product, serving as a visual indicator of failure.

Module 3: Protocol for Maximum Stability

To ensure reproducibility in LC-MS assays, follow this strict preparation protocol. This method minimizes both precipitation and oxidation.[1][2]

Stock Solution Preparation (The "Golden Standard")

-

Solvent: 0.1M Formic Acid in Water (or 0.1% Formic Acid in Methanol).[1][2]

-

Why? The acid ensures full protonation (high solubility) and stabilizes the sulfur.

-

-

Concentration: 1.0 mg/mL (as free base equivalent).[1][2][8]

-

Storage: Amber glass vials (silanized preferred) at -20°C or -80°C.

-

Headspace: Purge with Nitrogen or Argon before sealing.[1][2]

Working Standard / Internal Standard Spiking

Module 4: Troubleshooting & FAQ

Q1: My Promazine-d6 peak area is gradually decreasing over a 24-hour run. Why?

-

Diagnosis: Likely oxidation in the autosampler.[1]

-

Fix:

Q2: I see a new peak at [M+16] mass units. What is it?

-

Diagnosis: This is the Sulfoxide degradation product (+1 Oxygen atom = +16 Da).[1][2]

-

Fix: Your stock solution has oxidized. Discard and prepare fresh. Ensure the pH of your storage solvent is acidic (pH < 4).

Q3: Can I use Phosphate Buffered Saline (PBS, pH 7.4) for my working standards?

-

Answer: No.

-

Reasoning: At pH 7.4, you are dangerously close to the solubility cliff.[2] While low concentrations might stay in solution, any temperature fluctuation or surface interaction (adsorption to glass) can cause loss of the free base. Always keep the pH at least 2 units below the pKa (Target pH < 7.0).

Q4: Does the deuterium labeling affect the pKa?

-

Answer: Negligibly. While there is a secondary isotope effect, for the purpose of buffer selection and solubility, you should treat Promazine-d6 exactly as you would the non-labeled Promazine HCl [1].[2]

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 5887, Promazine Hydrochloride. Retrieved from [Link][1][2]

-

Underberg, W. J. (1978).[1][2][7] Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of Pharmaceutical Sciences, 67(8), 1133-1138.[1][2] [Link]

-

Roseboom, H., & Perrin, J. H. (1977).[1][2] Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1395-1398.[1][2] [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Promazine Hydrochloride | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Promethazine - Wikipedia [en.wikipedia.org]

- 5. moca.net.ua [moca.net.ua]

- 6. selleckchem.com [selleckchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Promethazine Hydrochloride | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Validation Guide: Promazine-d6 vs. Structural Analogs in Regulated Bioanalysis

Executive Summary: The Case for Stable Isotope Labeling